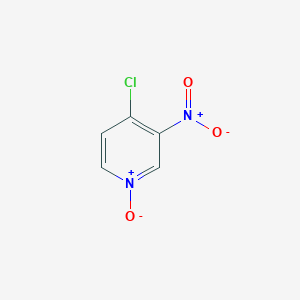

4-Chloro-3-nitropyridine 1-oxide

Description

General Overview of Pyridine (B92270) N-Oxides

Pyridine N-oxides are a class of heterocyclic compounds derived from pyridine, an aromatic six-membered ring containing one nitrogen atom. ontosight.ai In pyridine N-oxides, the nitrogen atom is bonded to an oxygen atom, a feature that significantly alters the chemical and physical properties of the parent pyridine molecule. ontosight.aiwikipedia.org This N-oxide functionality makes the compound more polar and can increase its solubility. acs.org

The synthesis of pyridine N-oxides is typically achieved through the oxidation of the corresponding pyridine. wikipedia.orgontosight.ai Common oxidizing agents used for this purpose include peroxy acids like peracetic acid and m-chloroperoxybenzoic acid (m-CPBA), as well as hydrogen peroxide. wikipedia.orgarkat-usa.orgresearchgate.net The presence of the N-oxide group modifies the reactivity of the pyridine ring, influencing its susceptibility to electrophilic and nucleophilic substitution reactions. wikipedia.orgscripps.edu Specifically, the oxygen atom can act as an electron-donating group, activating the 2- and 4-positions of the pyridine ring towards electrophilic attack. wikipedia.org

Pyridine N-oxides are valuable intermediates in organic synthesis, serving as precursors to a variety of substituted pyridines. researchgate.netscripps.edu For instance, treatment of pyridine N-oxide with phosphorus oxychloride can yield 2- and 4-chloropyridines. wikipedia.org They also find applications as ligands in coordination chemistry and have been identified in some naturally occurring molecules. wikipedia.orgacs.org

Historical Context of Nitropyridine 1-Oxide Research

The study of pyridine N-oxides dates back to the early 20th century, with the first synthesis of pyridine-N-oxide reported by Jakob Meisenheimer. wikipedia.org A significant advancement in the field was the discovery that pyridine N-oxide could be nitrated to produce 4-nitropyridine (B72724) 1-oxide in good yield. sciencemadness.org This finding was crucial as it opened up avenues for the synthesis of various 4-substituted pyridine derivatives, which were not easily accessible through other methods. sciencemadness.org

Early research demonstrated the reactivity of the nitro group in 4-nitropyridine 1-oxide, showing that it could be readily displaced by various nucleophiles. sciencemadness.org For example, heating 4-nitropyridine 1-oxide with concentrated hydrochloric acid was found to produce 4-chloropyridine (B1293800) 1-oxide. sciencemadness.org This reactivity highlighted the potential of 4-nitropyridine 1-oxide as a versatile starting material in synthetic pyridine chemistry. sciencemadness.org The development of simplified and improved methods for the preparation of 4-nitropyridine 1-oxide further enhanced its utility in organic synthesis. sciencemadness.org

Significance of Halogenated Nitropyridine N-Oxides in Academic Research

Halogenated nitropyridine N-oxides, such as 4-chloro-3-nitropyridine (B21940) 1-oxide, are of particular interest to the academic research community due to their unique chemical reactivity and their role as versatile building blocks in the synthesis of more complex molecules. The presence of both a halogen and a nitro group on the pyridine N-oxide ring system provides multiple sites for chemical modification.

The nitro group, particularly at the 4-position, is a strong electron-withdrawing group and can be a good leaving group in nucleophilic aromatic substitution reactions. sciencemadness.org The chlorine atom also serves as a leaving group, allowing for a wide range of functionalization reactions. The interplay between the N-oxide functionality and the two substituents (chloro and nitro) creates a unique reactivity profile that can be exploited for the regioselective synthesis of polysubstituted pyridines.

These compounds are valuable intermediates in the preparation of various target molecules, including those with potential biological activity. nih.gov For example, nitropyridines are of interest due to their biological significance and some are considered for applications as energetic materials and in organic optical materials. nih.govsci-hub.se The ability to selectively substitute the nitro or chloro group allows for the introduction of diverse functionalities, making these compounds key precursors in the development of novel chemical entities.

Compound Data

Below are tables detailing some of the known properties of the compounds discussed in this article.

Table 1: Physical and Chemical Properties of 4-Chloro-3-nitropyridine

| Property | Value | Source(s) |

| Molecular Formula | C5H3ClN2O2 | nih.govsigmaaldrich.com |

| Molecular Weight | 158.54 g/mol | nih.govsigmaaldrich.com |

| Appearance | Yellow crystalline solid | nih.govguidechem.com |

| Melting Point | 35-50 °C | sigmaaldrich.com |

| CAS Number | 13091-23-1 | nih.govsigmaaldrich.comguidechem.com |

Table 2: Physical and Chemical Properties of 3-Chloro-4-nitropyridine (B80106) 1-oxide

| Property | Value | Source(s) |

| Molecular Formula | C5H3ClN2O3 | echemi.comrlavie.comsigmaaldrich.com |

| Molecular Weight | 174.54 g/mol | echemi.comsigmaaldrich.com |

| Appearance | Yellow solid | rlavie.com |

| Melting Point | 115 °C | echemi.com |

| Density | 1.6 g/cm³ | echemi.com |

| CAS Number | 76439-45-7 | echemi.comrlavie.com |

Table 3: Physical and Chemical Properties of 4-Nitropyridine 1-oxide

| Property | Value | Source(s) |

| Molecular Formula | C5H4N2O3 | wikipedia.org |

| Molecular Weight | 140.098 g/mol | wikipedia.org |

| CAS Number | 1124-33-0 | wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O3/c6-4-1-2-7(9)3-5(4)8(10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLDADAPDSPFDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC(=C1Cl)[N+](=O)[O-])[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90297785 | |

| Record name | 4-chloro-3-nitropyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90297785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89167-37-3 | |

| Record name | Pyridine, 4-chloro-3-nitro-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89167-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC118084 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-3-nitropyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90297785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 3 Nitropyridine 1 Oxide

Direct Synthesis Approaches

Direct synthesis approaches aim to introduce the necessary functional groups onto a pyridine (B92270) or pyridine 1-oxide core in a minimal number of steps. These methods are often valued for their efficiency and atom economy.

A primary direct route to 4-chloro-3-nitropyridine (B21940) 1-oxide involves the nitration of a pre-existing 4-chloropyridine (B1293800) 1-oxide. The N-oxide group in the pyridine ring activates the C4 position for electrophilic substitution, facilitating the introduction of the nitro group. The reaction is typically carried out using a potent nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid. sciencemadness.orgoc-praktikum.de The pyridine-N-oxide's sulfate (B86663) salt is often nitrated by heating it with this acid mixture. sciencemadness.org

The general conditions for the nitration of pyridine-N-oxide derivatives involve heating the substrate with the nitrating mixture. For instance, the synthesis of 4-nitropyridine-N-oxide from pyridine-N-oxide involves adding the precursor to a pre-made nitrating acid (fuming HNO₃ and concentrated H₂SO₄) and heating the mixture to 125-130°C for several hours. oc-praktikum.de A similar principle applies to the nitration of substituted pyridine 1-oxides, like 3-methylpyridine-1-oxide, to yield the corresponding 4-nitro derivative. orgsyn.org This established reactivity suggests that 4-chloropyridine 1-oxide would serve as a viable precursor for the direct synthesis of 4-chloro-3-nitropyridine 1-oxide, although the specific conditions would require optimization.

| Precursor | Reagents | Temperature | Product | Reference |

| Pyridine-N-oxide | Fuming HNO₃, H₂SO₄ | 125-130°C | 4-Nitropyridine-N-oxide | oc-praktikum.de |

| 3-Methylpyridine-1-oxide | Fuming HNO₃, H₂SO₄ | 95-100°C | 3-Methyl-4-nitropyridine-1-oxide | orgsyn.org |

This table presents examples of nitration reactions on pyridine 1-oxide precursors.

Another direct approach is the N-oxidation of a substituted pyridine, specifically 4-chloro-3-nitropyridine. The oxidation of the pyridine nitrogen can be achieved using various oxidizing agents. Peroxy acids, such as perphthalic acid or hydrogen peroxide in acetic acid, are commonly employed for this transformation. sciencemadness.orgorgsyn.org For example, 4-chloropyridine can be oxidized with perphthalic acid to produce 4-chloropyridine-N-oxide, confirming the feasibility of oxidizing a chlorinated pyridine ring. sciencemadness.org

| Precursor | Reagents | Key Features | Product | Reference |

| 3-Chloropyridine (B48278) | H₂O₂, Acetic Anhydride (B1165640), H₂SO₄, HNO₃ | One-step oxidation and nitration | 3-Chloro-4-nitropyridine (B80106) 1-oxide | google.com |

| 4-Chloropyridine | Perphthalic acid | N-oxidation of a chloropyridine | 4-Chloropyridine-N-oxide | sciencemadness.org |

This table summarizes direct synthesis via oxidation of substituted pyridines.

Multistep Synthesis Strategies

A key multistep strategy begins with 4-hydroxypyridine (B47283) derivatives. For the synthesis of 4-chloro-3-nitropyridine, the starting material is typically 4-hydroxy-3-nitropyridine (B47278). chemicalbook.com The critical step in this pathway is the conversion of the hydroxyl group at the C4 position into a chloro group. This is a standard transformation in heterocyclic chemistry, often achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). chemicalbook.com The reaction of 4-hydroxy-3-nitropyridine with one of these reagents replaces the hydroxyl with a chlorine atom to furnish the target compound, which is then isolated from the reaction mixture. This method is contingent on the availability of the nitrated 4-hydroxypyridine precursor.

Constructing the molecule by sequentially introducing the halogen and nitro groups onto the pyridine ring is a fundamental synthetic approach. The order of these steps can be varied.

One pathway involves the chlorination of a nitropyridine N-oxide. For instance, a 4-nitro-pyridine-N-oxide can be converted to a 4-chloro-pyridine-N-oxide using acetyl chloride. google.com This nucleophilic substitution of the nitro group is facilitated by the activating effect of the N-oxide functionality. sciencemadness.org Following this logic, one could start with 3-nitropyridine (B142982), oxidize it to 3-nitropyridine 1-oxide, and then perform a chlorination step that would need to be regioselective for the C4 position.

Alternatively, and more commonly, a halogenated pyridine is nitrated. The synthesis can start with a compound like 4-chloro-2-aminopyridine. This precursor is first nitrated to introduce the nitro group at the C3 position, yielding 4-chloro-2-amino-3-nitropyridine. google.com Subsequent chemical modifications would then be required to remove the amino group and introduce the N-oxide function to arrive at the final product. A one-step oxidation and nitration of 3-chloropyridine also falls under this category, as it sequentially functionalizes the pyridine ring in one pot. google.com

| Starting Material | Key Transformation(s) | Intermediate(s) | Reference |

| 4-Hydroxy-3-nitropyridine | Chlorination of hydroxyl group | N/A | chemicalbook.com |

| 4-Nitro-pyridine-N-oxide | Nucleophilic substitution of nitro group | N/A | sciencemadness.orggoogle.com |

| 4-Chloro-2-aminopyridine | Nitration | 4-Chloro-2-amino-3-nitropyridine | google.com |

This table outlines various multistep synthetic strategies.

Optimization of Synthetic Routes

The optimization of synthetic routes for this compound focuses on improving reaction efficiency, increasing yields, reducing costs, and enhancing safety. A significant area of optimization has been the consolidation of multiple reaction steps into a single process.

A patented method highlights the advantages of merging the typically separate oxidation and nitration steps into a one-pot synthesis. google.com This approach, starting from 3-chloropyridine, not only simplifies the procedure but also shortens the reaction time, with the oxidation phase being reduced by half. The yield is reported to be more than 10% higher than conventional two-step methods. google.com This optimization is achieved through the use of a specific catalytic system for the oxidation (acetic anhydride, concentrated sulfuric acid, maleic anhydride, and sodium bisulfate) and the addition of sodium nitrate (B79036) to facilitate the subsequent nitration. google.com

Further optimization in this one-step process involves the workup procedure. The use of a 30-50% aqueous sodium hydroxide (B78521) solution to neutralize the reaction mixture, instead of solid sodium carbonate, allows for the direct precipitation of the product, simplifying isolation and reducing production costs. google.com General principles for optimizing nitration reactions, such as careful control of temperature and reagent concentration, are also crucial for maximizing yield and minimizing the formation of by-products. oc-praktikum.dentnu.no

Reaction Temperature Control

Temperature is a critical factor in the nitration of 4-chloropyridine 1-oxide. The reaction is exothermic, and precise temperature control is essential to prevent runaway reactions and the formation of unwanted byproducts. The nitration process is often initiated at a low temperature, typically between 0 and 5°C, during the addition of the nitrating agent. Following this, the reaction mixture is carefully heated to a specific temperature, generally in the range of 90-105°C, to ensure the reaction proceeds to completion. sciencemadness.orgorgsyn.org A vigorous, spontaneous reaction can occur as the temperature is raised, necessitating careful monitoring and control, sometimes requiring external cooling to moderate the reaction rate. orgsyn.org Maintaining the optimal temperature range is crucial for achieving high regioselectivity, which favors the desired 3-nitro isomer.

Table 1: Illustrative Temperature Profile for Nitration

| Stage | Temperature Range | Purpose |

| Reagent Addition | 0–10°C | To control the initial exothermic reaction. orgsyn.org |

| Reaction | 90–105°C | To drive the reaction to completion. sciencemadness.orgorgsyn.org |

| Cooling | <10°C | To prepare for product isolation. orgsyn.org |

Stoichiometric Considerations of Reagents

The ratio of reagents is another vital aspect of the synthesis of this compound. A mixture of a nitrating agent, such as fuming nitric acid, and concentrated sulfuric acid is commonly used. orgsyn.org The molar ratio of the nitrating agent to the 4-chloropyridine 1-oxide substrate must be precisely controlled. An excess of the nitrating agent can lead to the formation of undesired dinitro byproducts, which complicates the purification process and lowers the yield of the target compound. Conversely, an insufficient amount of the nitrating agent will result in an incomplete reaction. The sulfuric acid often serves as both a catalyst and a solvent, and its quantity relative to the reactants is also a key parameter to optimize.

Solvent System Optimization

The choice of solvent significantly impacts the synthesis of this compound. Concentrated sulfuric acid is frequently used as the solvent for the nitration reaction. orgsyn.org However, the optimization of the solvent system is an area of ongoing research to enhance reaction efficiency and safety. The ideal solvent must be inert to the strong oxidizing conditions of the nitration. The solubility of the starting material and intermediates in the solvent system can affect the reaction rate and final yield. Post-reaction, the product is often extracted using a solvent like chloroform (B151607) after neutralization of the acidic reaction mixture. orgsyn.org

Advanced Synthetic Techniques

In recent years, there has been a push towards developing more efficient and environmentally friendly methods for chemical synthesis.

Green Chemistry Approaches

In the context of synthesizing this compound, green chemistry principles focus on reducing waste and minimizing the use of hazardous substances. While traditional methods often rely on large volumes of strong acids, research is exploring alternatives. One potential green approach is the use of solid acid catalysts, which can be more easily separated from the reaction mixture and potentially recycled. This would reduce the environmental impact associated with the neutralization and disposal of large quantities of acidic waste. Another avenue is the exploration of solvent-free reaction conditions or the use of more environmentally benign solvents.

One-Pot Reaction Methods

One-pot synthesis represents a more streamlined and efficient method for preparing this compound. This technique involves performing multiple reaction steps in a single vessel without isolating the intermediate compounds. A patent describes a one-step method for preparing 4-nitropyridine-N-oxides, which combines the oxidation and nitration steps. google.com This approach can significantly shorten the reaction time, reduce solvent consumption, and minimize waste generation. google.com For example, 3-chloropyridine can be oxidized and subsequently nitrated in the same reaction mixture to produce 3-chloro-4-nitropyridine 1-oxide. google.com This eliminates the need to isolate and purify the intermediate 3-chloropyridine 1-oxide, leading to a more atom-economical and cost-effective process.

Table 2: Comparison of Conventional vs. One-Pot Synthesis

| Parameter | Conventional Synthesis | One-Pot Synthesis |

| Number of Steps | Multiple | Single |

| Isolation of Intermediate | Required | Not Required |

| Reaction Time | Longer | Shorter google.com |

| Solvent & Reagent Use | Higher | Lower |

| Waste Generation | Higher | Lower |

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of the reactivity of 4-chloro-3-nitropyridine (B21940) 1-oxide. In these reactions, a nucleophile replaces a substituent on the aromatic ring. The positions of the existing substituents play a critical role in directing the incoming nucleophile.

The chlorine atom at the C-4 position is a primary site for nucleophilic attack. The electron-withdrawing nature of the adjacent nitro group and the N-oxide enhances the electrophilicity of the C-4 carbon, making it susceptible to substitution by various nucleophiles. For instance, reaction with piperidine (B6355638) leads to the displacement of the chloro group, forming 4-piperidino-3-nitropyridine 1-oxide. rsc.org Similarly, other nucleophiles can replace the chlorine at this position.

The general mechanism for this substitution follows the typical SNAr (Substitution Nucleophilic Aromatic) pathway. This involves the initial attack of the nucleophile on the electron-deficient C-4 carbon, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the pyridine (B92270) ring and the nitro group. In the subsequent step, the chloride ion is eliminated, and the aromaticity of the pyridine ring is restored, yielding the final substituted product.

While the C-4 position is generally more reactive towards nucleophilic substitution, the nitro group at the C-3 position can also be displaced under certain conditions. The reactivity at this position is influenced by the nature of the nucleophile and the reaction conditions. In some instances, intramolecular rearrangements or migrations of the nitro group have been observed. clockss.org

For example, in the reaction of 3-bromo-4-nitropyridine (B1272033) with certain amines, an unexpected nitro-group migration product is formed in addition to the expected substitution products. clockss.org This suggests a complex reaction mechanism that may involve the initial formation of an adduct, followed by rearrangement.

The regioselectivity of nucleophilic substitution on 4-chloro-3-nitropyridine 1-oxide is a critical aspect of its chemistry, determining which substituent is replaced. Generally, the chloro group at the C-4 position is more readily displaced than the nitro group at the C-3 position. This preference is attributed to the superior leaving group ability of chloride compared to the nitrite (B80452) anion and the strong activation provided by the para-N-oxide.

However, the choice of nucleophile and reaction conditions can influence this selectivity. For instance, in the reaction of 3-bromo-4-nitropyridine N-oxide with tetrabutylammonium (B224687) fluoride, fluorination occurs at the C-3 position, displacing the bromine atom, to yield 3-fluoro-4-nitropyridine (B80604) N-oxide. nih.govrsc.org This highlights that while C-4 substitution is common, reactions at other positions are possible and can be synthetically useful.

The following table summarizes the outcomes of various nucleophilic substitution reactions on related nitropyridine derivatives, illustrating the principle of regioselectivity.

| Reactant | Nucleophile | Product(s) | Reference |

| 3-Bromo-4-nitropyridine N-oxide | Piperidine | 3-Amino-4-nitro-pyridine-N-oxides | acs.org |

| 3-Bromo-4-nitropyridine N-oxide | Tetrabutylammonium fluoride | 3-Fluoro-4-nitropyridine N-oxide | nih.govrsc.org |

| 3-Bromo-4-nitropyridine | Amines | Nitro-group migration and substitution products | clockss.org |

Vicarious Nucleophilic Substitution (VNS)

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, including nitro-substituted pyridines. wikipedia.org This reaction involves the formal substitution of a hydrogen atom by a nucleophile, proceeding through a distinct mechanism from classical SNAr reactions. organic-chemistry.org

The general mechanism of VNS involves the addition of a carbanion, which contains a leaving group on the carbanionic carbon, to the electron-deficient aromatic ring. nih.gov This is followed by a base-induced β-elimination of the leaving group to form an anion of the alkylated product, which is then protonated upon workup. acs.org

Alkylation of nitropyridines can be achieved through VNS reactions. nih.govacs.orgacs.orgresearchgate.net This method allows for the introduction of various alkyl groups onto the pyridine ring, typically at positions ortho or para to the nitro group. wikipedia.org For instance, electrophilic nitropyridines react with sulfonyl-stabilized carbanions to yield C-H alkylated products. nih.govacs.orgresearchgate.net

The reaction proceeds via the formation of a Meisenheimer-type adduct, followed by a base-induced β-elimination of a sulfinic acid. nih.govacs.org The steric environment around the reaction center plays a significant role; for example, the reaction with a hindered isopropyl carbanion may not proceed to the final alkylated product due to steric hindrance during the elimination step. nih.govacs.org

While direct fluorination of pyridines can be challenging, VNS offers a potential route. acs.org The anions of alkylated nitropyridines, formed as intermediates in VNS reactions, can be trapped with an electrophilic fluorine source like Selectfluor to produce α-fluorinated products. nih.gov This two-step process, involving VNS followed by electrophilic fluorination, provides a method for introducing fluorine adjacent to a newly installed alkyl group.

Reduction Reactions

The reduction of this compound can proceed via several pathways, depending on the reagents and reaction conditions employed. These reductions can selectively target the nitro group or the N-oxide functionality, or effect a complete reduction of both.

The selective reduction of the nitro group in the presence of the N-oxide and chloro functionalities is a crucial transformation, leading to the formation of 4-chloro-3-aminopyridine 1-oxide. This reaction is often a key step in the synthesis of more complex substituted pyridines. A variety of reducing agents can be employed for this purpose, with the choice of reagent often influencing the yield and selectivity of the reaction.

Commonly used methods for the selective reduction of aromatic nitro compounds include catalytic hydrogenation with reagents like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com However, these methods can sometimes lead to the concurrent reduction of the N-oxide or dehalogenation. Milder reducing agents such as iron powder in acidic media (e.g., acetic acid) or tin(II) chloride (SnCl₂) are often preferred to achieve higher selectivity. commonorganicchemistry.com The use of iron in conjunction with mineral acids like hydrochloric or sulfuric acid has also been reported for the reduction of similar nitro-N-oxide systems, yielding the corresponding amino derivatives. semanticscholar.orgresearchgate.net

Another approach involves the use of sodium sulfide (B99878) (Na₂S), which can be particularly useful for substrates where catalytic hydrogenation or strongly acidic conditions are not compatible. commonorganicchemistry.com This method has been noted for its ability to selectively reduce one nitro group in the presence of others. commonorganicchemistry.com

The resulting 4-chloro-3-aminopyridine 1-oxide is a valuable intermediate. For instance, it can undergo further reactions, such as diazotization followed by substitution, to introduce a variety of functional groups at the 3-position.

Table 1: Reagents for Selective Nitro Group Reduction

| Reagent | Conditions | Notes |

|---|---|---|

| Fe / Acetic Acid | Mild conditions | Often preferred for selectivity. commonorganicchemistry.com |

| SnCl₂ | Mild conditions | Good for preserving other reducible groups. commonorganicchemistry.com |

| Fe / Mineral Acid | Acidic medium | Effective for nitro-N-oxide reduction. semanticscholar.orgresearchgate.net |

| Na₂S | Non-acidic | Useful for sensitive substrates. commonorganicchemistry.com |

| Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) | H₂ gas | Potential for over-reduction or dehalogenation. commonorganicchemistry.com |

The complete reduction of this compound involves the removal of the N-oxide functionality and the reduction of the nitro group. This transformation typically requires stronger reducing conditions than those used for selective nitro group reduction. The product of this reaction is 4-chloro-3-aminopyridine.

Reagents capable of effecting this transformation include those that can deoxygenate the N-oxide and reduce the nitro group simultaneously. For example, reduction with iron powder and mineral acids can lead to the formation of 4-aminopyridine, suggesting that under certain conditions, both the nitro group and the N-oxide are reduced. semanticscholar.org

The selective reduction of the nitro group in this compound directly yields 4-chloro-3-aminopyridine 1-oxide. This aminopyridine 1-oxide derivative is a key building block for the synthesis of a variety of more complex heterocyclic compounds. The amino group can be acylated, alkylated, or used as a handle for further synthetic manipulations, while the N-oxide can direct further electrophilic substitutions or be removed at a later stage.

For example, 4-chloro-3-aminopyridine 1-oxides have been used in the synthesis of chiral 4-aryl-pyridine-N-oxide catalysts. In these syntheses, the amino group is further functionalized, and the chloro group is replaced via a Suzuki-Miyaura coupling reaction. acs.org

Reactivity of the N-Oxide Moiety

The N-oxide group in this compound significantly influences the reactivity of the pyridine ring and can itself be the site of chemical transformations.

Deoxygenation of the N-oxide moiety converts the pyridine N-oxide back to the corresponding pyridine. This can be achieved using various reducing agents. Catalytic reduction using Urushibara nickel-B in methanol (B129727) has been shown to deoxygenate 4-chloropyridine (B1293800) 1-oxide. researchgate.net Similarly, a mixture of iron powder and acetic acid can quantitatively reduce 4-chloropyridine N-oxide to 4-chloropyridine. sciencemadness.org

The deoxygenation can also occur under certain conditions during other reactions. For instance, during Minisci alkylation reactions involving photoactive esters derived from N-oxides, the deoxygenated quinoline (B57606) can be recovered in high yields. nih.gov

Table 2: Reagents for Deoxygenation of Pyridine N-Oxides

| Reagent | Product from 4-Chloropyridine N-oxide | Reference |

|---|---|---|

| Urushibara nickel-B / Methanol | 4-Chloropyridine | researchgate.net |

| Iron powder / Acetic acid | 4-Chloropyridine | sciencemadness.org |

The N-O bond in pyridine N-oxides and their derivatives can be cleaved to generate radical species. This reactivity has been harnessed in modern synthetic methods, particularly in the context of photoredox catalysis. rsc.org Photoinduced N-O bond fragmentation of photoactive esters of heteroaromatic N-oxides can generate radical intermediates. nih.gov

For example, photoactive esters derived from quinoline N-oxides have been shown to undergo N-O bond dissociation from a low-energy photoexcited state, leading to the generation of radicals that can participate in intermolecular Minisci alkylation reactions. nih.gov This process is initiated by the mild photolytic conditions and the characteristics of the N-oxides as excited-state oxidants. nih.gov While this specific example uses a quinoline N-oxide, the principle can be extended to pyridine N-oxide derivatives.

Furthermore, the mesolytic cleavage of alkoxyamine radical cations, which can be derived from N-oxides, provides a catalytic method for accessing carbocation intermediates. nih.gov This process involves the single-electron oxidation of a TEMPO-derived alkoxyamine, leading to a radical cation with a weak C-O bond. Spontaneous scission of this bond generates a stable nitroxyl (B88944) radical and a reactive carbocation. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the geometric and electronic structure of molecules like 4-Chloro-3-nitropyridine (B21940) 1-oxide. These methods model the behavior of electrons and nuclei to predict various molecular properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For pyridine (B92270) N-oxide derivatives, DFT calculations, often using functionals like B3LYP, are employed to optimize molecular geometries and predict electronic properties.

In studies of the analogous 4-nitropyridine (B72724) N-oxide, DFT calculations have been crucial in understanding the influence of the nitro group on the pyridine ring. nih.gov The presence of the electron-withdrawing -NO2 group at the para-position leads to notable changes in the molecular geometry compared to unsubstituted pyridine N-oxide. nih.gov Specifically, an increase in the ipso-angle of the pyridine ring and a decrease in the length of the N→O bond are observed. nih.gov

For 4-Chloro-3-nitropyridine 1-oxide, it is anticipated that the combined electron-withdrawing effects of the 4-nitro and 3-chloro substituents would further modulate the geometry. The chlorine atom at the 3-position would also exert a significant inductive effect, likely leading to further shortening of the N→O bond and distortions in the pyridine ring geometry.

A hypothetical DFT study on this compound would likely focus on parameters such as bond lengths, bond angles, and dihedral angles to provide a detailed three-dimensional structure.

Table 1: Predicted Geometric Parameters for this compound based on DFT Calculations of Analogous Compounds

| Parameter | Predicted Value | Influence of Substituents |

| N→O Bond Length | Shortened | The strong electron-withdrawing nature of both the nitro and chloro groups is expected to decrease the electron density on the nitrogen atom, strengthening and shortening the N→O bond. |

| C-Cl Bond Length | Typical for aryl chlorides | The C-Cl bond length is expected to be within the standard range for chloro-substituted aromatic rings. |

| C-N (nitro) Bond Length | Standard | The bond connecting the nitro group to the pyridine ring is predicted to have a length typical for such attachments. |

| Ring Bond Angles | Distorted from ideal | The presence of bulky and electronegative substituents will likely cause deviations from the idealized hexagonal geometry of the pyridine ring. |

Møller-Plesset perturbation theory (MP2) is another high-level computational method that accounts for electron correlation. It is often used to refine the results obtained from DFT calculations. For 4-nitropyridine N-oxide, MP2 calculations have corroborated the geometric and electronic findings from DFT studies, providing a higher level of accuracy. nih.gov These calculations confirmed the structural changes induced by the nitro group, such as the altered bond lengths and angles within the pyridine N-oxide framework. nih.gov

An MP2 calculation for this compound would offer a more precise determination of its molecular structure and energetics, taking into account the complex interplay of electron correlation effects introduced by the chloro and nitro substituents.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability.

For substituted pyridine N-oxides, the nature of the substituents significantly influences the HOMO-LUMO gap. Electron-withdrawing groups, such as the nitro group, are known to lower the energies of both the HOMO and LUMO, often resulting in a smaller HOMO-LUMO gap. This smaller gap suggests increased reactivity, particularly towards nucleophilic attack. The introduction of a second electron-withdrawing group, the chlorine atom, in this compound is expected to further decrease the HOMO-LUMO gap.

Table 2: Predicted Electronic Properties for this compound

| Property | Predicted Trend | Rationale |

| HOMO Energy | Lowered | The electron-withdrawing nitro and chloro groups will stabilize the electron density, lowering the energy of the highest occupied molecular orbital. |

| LUMO Energy | Significantly Lowered | The LUMO is expected to be localized on the π-system of the ring and the nitro group, and its energy will be substantially lowered by the strong electron-withdrawing substituents, making the molecule a good electron acceptor. |

| HOMO-LUMO Gap | Small | A small energy gap is anticipated, indicating high reactivity, which is consistent with the known chemistry of nitropyridines. |

Electron Density Distribution Analysis

The analysis of electron density distribution provides a deeper understanding of bonding, charge distribution, and reactive sites within a molecule.

Natural Bond Orbital (NBO) analysis is a method for studying charge distribution and bonding interactions. In the case of 4-nitropyridine N-oxide, NBO analysis has revealed significant delocalization of electron density from the N-oxide group to the pyridine ring and the nitro group. nih.gov This delocalization is a key factor in the observed structural and reactivity patterns. nih.gov

For this compound, an NBO analysis would likely show a complex pattern of charge distribution. The N→O group acts as a π-donor, while the nitro and chloro groups are strong electron withdrawers. The analysis would quantify the charge on each atom, revealing the electrophilic and nucleophilic centers. It is expected that the carbon atoms attached to the chloro and nitro groups, as well as the nitrogen atom of the pyridine ring, would be significantly electron-deficient.

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to define atomic interactions and bond properties. In studies of 4-nitropyridine N-oxide, QTAIM has been used to characterize the nature of the chemical bonds, including the covalent and non-covalent interactions within the molecule. nih.gov This analysis provides information on bond critical points, which are indicative of the strength and nature of the bonds.

Molecular Structure and Conformation Studies

Computational and theoretical chemistry provide profound insights into the molecular architecture of this compound. These methods allow for a detailed examination of its geometric parameters and conformational possibilities, which are crucial for understanding its reactivity and physical properties.

For instance, a study on 4-nitropyridine N-oxide (4-NO₂-PyO), a closely related compound, utilized GED/MS alongside quantum chemical calculations to determine its molecular structure. nih.gov This study revealed significant substituent effects on the geometry of the pyridine N-oxide ring. The presence of the electron-withdrawing nitro group in the para position in 4-NO₂-PyO was shown to cause an increase in the ipso-angle and a decrease in the length of the semipolar N→O bond when compared to unsubstituted pyridine N-oxide. nih.gov It is reasonable to infer that the substituents in this compound would likewise induce significant changes in the ring's geometry.

Detailed theoretical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been employed to analyze the bond lengths and angles of substituted pyridine N-oxides. For 4-nitropyridine N-oxide, there is excellent agreement between the structural parameters obtained from quantum chemical calculations and those determined experimentally by GED. nih.gov

The introduction of an electron-withdrawing nitro group generally leads to a shortening of the N-oxide bond. nih.gov In the case of 2-nitropyridine-N-oxide, calculations showed that the N-oxide bond shortens, and the ring's N–C₂, C₂–C₃, and C₃–C₄ bonds also experience a slight reduction in length. nih.gov Conversely, the bonding angles are more significantly affected by nitration. nih.gov

Based on these findings for related molecules, a theoretical analysis of this compound would be expected to show a complex interplay of the electronic effects of both the chloro and nitro substituents on the pyridine N-oxide framework. The table below presents the experimental and calculated geometric parameters for the related compound, 4-nitropyridine N-oxide, which can serve as a reference for understanding the structural characteristics of this compound.

Table 1: Experimental and Calculated Geometric Parameters of 4-nitropyridine-N-oxide

| Parameter | Bond/Angle | GED (rh1) | B3LYP/aug-cc-pVTZ | MP2/aug-cc-pVTZ |

|---|---|---|---|---|

| Bond Lengths (Å) | ||||

| N1-O1 | 1.278 ± 0.007 | 1.282 | 1.278 | |

| C2-C3 | 1.381 ± 0.006 | 1.380 | 1.385 | |

| N1-C2 | 1.382 ± 0.006 | 1.378 | 1.382 | |

| C4-N2 | 1.465 ± 0.008 | 1.464 | 1.472 | |

| N2-O2 | 1.229 ± 0.005 | 1.229 | 1.226 | |

| **Bond Angles (°) ** | ||||

| ∠C2-N1-C6 | 124.0 ± 1.1 | 124.3 | 124.2 | |

| ∠N1-C2-C3 | 117.8 ± 0.8 | 117.6 | 117.7 | |

| ∠C2-C3-C4 | 120.3 ± 0.6 | 120.2 | 120.2 | |

| ∠C4-N2-O2 | 117.8 ± 0.5 | 117.8 | 117.7 | |

| ∠O2-N2-O3 | 124.4 ± 0.5 | 124.4 | 124.5 |

Data sourced from a study on 4-nitropyridine N-oxide. nih.gov

The planarity of the pyridine N-oxide ring is a key aspect of its conformation. Theoretical studies on substituted pyridine N-oxides have shown that the ring can sometimes deviate from planarity. nih.gov This non-planarity can be influenced by the nature and position of the substituents.

For 4-nitropyridine N-oxide, the nitro group has a distinct rotational potential. Calculations have demonstrated that a deviation of the torsional angle τ(C2C1N2O3) by more than 12° leads to a significant increase in energy, indicating a relatively planar preferred conformation. nih.gov In contrast, studies on 2-nitropyridine-N-oxide have indicated that depending on the computational model used, the heterocyclic ring in some of its derivatives can be non-planar. nih.gov This disruption of planarity has been linked to the distinctive reactivity of these compounds. nih.gov For this compound, the steric and electronic interactions between the adjacent chloro and nitro groups, as well as their interaction with the N-oxide function, would likely influence the degree of planarity of the pyridine ring and the rotational barrier of the nitro group.

Mechanistic Pathway Elucidation

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, including those involving this compound. Through the analysis of transition states and the calculation of energy profiles, a deeper understanding of the reaction pathways can be achieved.

Nucleophilic aromatic substitution (SNAr) is a common reaction for halo-nitropyridines. The mechanism of these reactions can be investigated by analyzing the transition states of the proposed reaction pathways. nih.gov In a typical SNAr reaction, a nucleophile attacks the carbon atom bearing the leaving group. gacariyalur.ac.in For this compound, the chlorine atom is the leaving group.

The transition state in an SN2-type reaction involves the simultaneous formation of a bond with the incoming nucleophile and the breaking of the bond with the leaving group. byjus.com This is a high-energy, transient state that lies at the peak of the reaction's energy profile. The geometry of the transition state is crucial; for instance, in an SN2 reaction, a backside attack by the nucleophile is typical, leading to an inversion of the stereochemical configuration at the carbon center. byjus.com In the context of aromatic systems, the reaction often proceeds through a two-step addition-elimination mechanism, which involves the formation of a Meisenheimer complex as an intermediate. The stability of this intermediate and the associated transition states can be modeled computationally.

The migration of a nitro group in pyridine derivatives is a known phenomenon. scripps.edu While specific energy profile calculations for the nitro group migration in this compound were not found in the reviewed literature, studies on related compounds provide mechanistic insights. For instance, the migration of a nitro group from the nitrogen atom to the β-carbon in the nitration of pyridines has been proposed to occur via a nih.govnih.gov sigmatropic shift.

Computational modeling can be used to calculate the energy profile of such a rearrangement. This would involve identifying the structures of the reactant, the transition state, and the product, and calculating their relative energies. The energy profile would reveal the activation energy for the migration, providing information about the feasibility and kinetics of the reaction. The rearrangement of pyridine N-oxide with acetic anhydride (B1165640) has been the subject of kinetic and mechanistic studies, indicating the propensity of the pyridine N-oxide system to undergo rearrangements. acs.org A comprehensive computational study on this compound would be necessary to delineate the precise energy landscape for the migration of its nitro group.

Role of Solvent Effects in Reaction Pathways

The solvent environment plays a crucial role in dictating the reaction pathways and rates of chemical transformations involving this compound. Computational and theoretical investigations, while not extensively focused on this specific molecule, provide a framework for understanding how solvents influence its reactivity, primarily in nucleophilic aromatic substitution (SNAr) reactions. The polarity, proticity, and specific interactions of the solvent can stabilize or destabilize reactants, transition states, and intermediates, thereby altering the energy landscape of the reaction.

The primary mode of reaction for this compound is nucleophilic aromatic substitution, where the chloride at the 4-position is displaced by a nucleophile. The electron-withdrawing nature of the nitro group and the N-oxide functionality significantly activates the pyridine ring towards such attacks. The general mechanism proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex.

General Mechanism of SNAr Reaction:

Nucleophilic Attack: A nucleophile (Nu-) attacks the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

Leaving Group Departure: The leaving group (Cl-) is eliminated, restoring the aromaticity of the pyridine ring and yielding the substitution product.

The nature of the solvent can profoundly impact both of these steps.

Influence of Solvent Polarity:

The effect of solvent polarity on the rate of SNAr reactions is a key area of investigation. Generally, polar aprotic solvents are known to accelerate these reactions.

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN) are particularly effective at solvating the initial reactants, especially if the nucleophile is charged. More importantly, they effectively solvate the cationic counter-ion of the nucleophile, leaving the "naked" and more reactive nucleophile to attack the aromatic ring. While they can stabilize the charged Meisenheimer intermediate, their primary role is often seen as enhancing the nucleophilicity of the attacking species. For the reaction of this compound, using such solvents would be expected to increase the reaction rate.

Theoretical Models for Solvent Effects:

Computational chemistry employs various models to simulate solvent effects:

Implicit Solvation Models (Continuum Models): These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. They are computationally efficient and can provide good qualitative and often quantitative insights into how the bulk properties of the solvent affect the energies of solutes. For this compound, a PCM approach could be used to calculate the free energy profile of its reaction with a nucleophile in different solvents, predicting how the activation energy changes with solvent polarity.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding. While computationally more demanding, this method can provide a more detailed and accurate picture of the solvation shell's role, particularly for protic solvents where specific interactions are dominant. Quantum Mechanics/Molecular Mechanics (QM/MM) methods are a hybrid approach where the reacting species are treated with high-level quantum mechanics and the surrounding solvent molecules with a simpler molecular mechanics force field.

Expected Solvent Effects on Reaction Pathways of this compound:

Based on the general principles of SNAr reactions on activated heterocyclic systems, the following solvent effects can be anticipated for this compound:

| Solvent Type | Expected Effect on Reaction Rate | Rationale |

| Polar Aprotic (e.g., DMF, DMSO) | High | Enhances nucleophilicity by solvating the counter-ion of the nucleophile. Stabilizes the charged Meisenheimer intermediate. |

| Polar Protic (e.g., Methanol (B129727), Water) | Moderate to Low | Can stabilize the Meisenheimer complex via hydrogen bonding, but also strongly solvates and deactivates the nucleophile. |

| Non-polar (e.g., Toluene, Hexane) | Very Low | Poor solubility of ionic nucleophiles and poor stabilization of the charged transition state and intermediate. |

Advanced Analytical Characterization in Research

X-ray Crystallography and Solid-State Studies of Related Isomers

Crystal Structure Determination of 2-Chloro-4-nitropyridine N-oxide

For the related isomer, 2-Chloro-4-nitropyridine N-oxide, X-ray diffraction analysis has successfully determined its crystal structure. researchgate.net The compound crystallizes in the orthorhombic space group Pbca. researchgate.netnih.gov The nitro group in this molecule is found to be nearly coplanar with the pyridine (B92270) ring. researchgate.net

A summary of the crystallographic data for 2-Chloro-4-nitropyridine N-oxide is presented below.

| Parameter | Value |

| Chemical Formula | C₅H₃ClN₂O₃ |

| Molecular Weight | 174.54 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 5.9238(14) |

| b (Å) | 9.735(2) |

| c (Å) | 22.444(8) |

| V (ų) | 1294.3(5) |

| Z | 8 |

| Temperature (K) | 176 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) | 1.791 Mg m⁻³ |

Data sourced from studies on 2-Chloro-4-nitropyridine N-oxide. researchgate.netnih.gov

Intermolecular Interactions in 2-Chloro-4-nitropyridine N-oxide

The molecular packing of 2-Chloro-4-nitropyridine N-oxide is characterized by a herringbone pattern. researchgate.net In this arrangement, the nitro group of one molecule is oriented towards the N-oxide group of a neighboring molecule, with an intermolecular oxygen-to-nitro-nitrogen distance of 3.1725(13) Å. researchgate.net The analysis indicates an absence of classical hydrogen bonds or significant π–π stacking interactions in the crystal structure of this specific isomer. researchgate.net

Polymorphism and Crystal Engineering

Currently, there are no published studies on the polymorphism or crystal engineering of 4-Chloro-3-nitropyridine (B21940) 1-oxide . Research into polymorphism involves investigating the ability of a compound to exist in more than one crystal form, which can significantly impact its physical properties. ub.edu Crystal engineering, a related field, focuses on designing and synthesizing crystalline solids with desired structures and functionalities. ub.edu While these are crucial areas of solid-state chemistry, they have not yet been explored for the target compound.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Role as a Versatile Synthetic Building Block

The strategic placement of its functional groups allows 4-chloro-3-nitropyridine (B21940) 1-oxide to serve as a versatile building block. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, a key reaction for introducing a wide variety of functional groups and for building larger molecular systems.

Research has demonstrated the utility of 4-chloro-3-nitropyridine 1-oxide in the synthesis of other heterocyclic derivatives. A notable example is its reaction with thiocyanate (B1210189) salts. The halogen atom at the C-4 position readily undergoes nucleophilic substitution with potassium or ammonium (B1175870) thiocyanate. vdoc.pub This reaction, typically conducted in boiling ethanol, yields the corresponding 4-thiocyanatopyridine (B14127213) derivative, which can serve as a precursor for various sulfur-containing heterocyclic systems. vdoc.pub

Table 1: Nucleophilic Substitution Reaction of this compound

| Reactant | Reagent | Conditions | Product |

|---|

This table summarizes the transformation of this compound into a thiocyanate derivative.

A detailed review of scientific literature did not yield specific examples of this compound being utilized as a direct precursor or key intermediate in the synthesis of currently marketed Active Pharmaceutical Ingredients (APIs). While heterocyclic N-oxides, in general, are a recognized class of compounds in medicinal chemistry, specific data for this particular isomer in API synthesis is not prominently documented in available research.

Beyond the synthesis of the pyridylthiocyanate mentioned, a comprehensive literature search did not uncover further specific examples of this compound being used to generate other novel or complex heterocyclic scaffolds. Its potential remains an area for further exploration in synthetic chemistry.

Coordination Chemistry and Catalysis

The application of this compound in the fields of coordination chemistry and catalysis is not well-documented in the existing scientific literature.

A thorough search of research databases did not identify studies where this compound was specifically employed as a ligand for the design and synthesis of transition metal complexes. The electronic properties conferred by the chloro and nitro groups could theoretically influence the coordination properties of the N-oxide, but specific examples have not been reported.

There are no specific documented instances in the scientific literature of this compound or its direct derivatives being used as catalysts or ligands in enantioselective reactions such as allylation or nitroaldol (Henry) reactions. While chiral pyridine (B92270) N-oxides are a known class of organocatalysts, the application of this particular substituted isomer in the field has not been reported.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Potassium Thiocyanate |

| Ammonium Thiocyanate |

| Ethanol |

Medicinal Chemistry Research (Excluding Clinical/Safety)

In the realm of medicinal chemistry, the pyridine N-oxide scaffold is recognized for its potential to interact with biological systems. The specific substitution pattern of this compound offers a versatile platform for generating novel derivatives for biological investigation.

While comprehensive SAR studies specifically originating from this compound are not extensively documented in publicly available literature, the biological activity of closely related nitropyridine N-oxides provides a strong basis for investigation. Notably, 4-nitropyridine (B72724) N-oxide, which shares the core nitropyridine N-oxide motif, has been identified as a quorum-sensing inhibitor in the bacterium Pseudomonas aeruginosa. nih.govacs.org Quorum sensing is a cell-to-cell communication process that is crucial for pathogenicity and biofilm development in many bacteria. nih.gov By inhibiting this pathway, such compounds can reduce virulence without directly killing the bacteria, a strategy that may reduce the pressure for developing resistance. acs.orgnih.gov

The activity of 4-nitropyridine N-oxide is believed to stem from its interaction with the LasR protein, a key transcriptional regulator in the quorum-sensing circuit. nih.gov The introduction of substituents, such as the chloro group in this compound, is a fundamental strategy in medicinal chemistry to modulate factors like binding affinity, cell permeability, and metabolic stability. For instance, studies on other pyridine-based agents have shown that the presence and position of nitro and halogen substituents can significantly influence antimicrobial efficacy. nih.gov Derivatives obtained through the substitution of the reactive chloro group on the this compound scaffold would allow for a systematic exploration of the SAR, potentially leading to compounds with enhanced potency or a broader spectrum of activity.

Table 1: Reported Antimicrobial-Related Activity of an Analogous Nitropyridine N-Oxide

| Compound | Target Organism | Mechanism of Action | Reported Effect |

|---|---|---|---|

| 4-Nitropyridine N-oxide | Pseudomonas aeruginosa | Quorum Sensing Inhibition (LasR binding) | Attenuation of pathogenicity; biofilm inhibition nih.govacs.orgnih.gov |

The pyridine N-oxide moiety is a "privileged structure" in drug design, appearing in numerous therapeutic agents due to its unique physicochemical properties. nih.govwikipedia.org The N-oxide group is highly polar and acts as a strong hydrogen bond acceptor, which can enhance solubility and promote specific interactions with biological targets like enzymes and receptors. nih.govacs.org Furthermore, the N-oxide functional group activates the pyridine ring for electrophilic substitution at the 2- and 4-positions and facilitates nucleophilic substitution, making it a versatile handle for synthetic modification. wikipedia.org

This compound is an exemplary scaffold for designing molecules aimed at specific biological targets. The chloro-group at the 4-position is a reactive site, susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups. researchgate.net This enables the construction of a library of derivatives where different side chains can be systematically varied to optimize interactions within a target's binding pocket.

Research has demonstrated the rational design of chiral 4-aryl-pyridine-N-oxide (ArPNO) catalysts, which showcases how modifications to the 4-position can profoundly influence the molecule's function. nih.gov Although starting from a bromo-analogue, the principle is directly applicable. Replacing a group at the 4-position with various aryl groups alters the catalyst's chiral environment and its nucleophilic character, demonstrating fine-tuning of molecular properties for a specific application. nih.gov This approach can be extended to the design of enzyme inhibitors or receptor ligands, where the scaffold orients a specific pharmacophore towards its biological counterpart.

Understanding the metabolic fate of a chemical scaffold is a critical aspect of medicinal chemistry. While the specific metabolic pathway of this compound in bacteria has not been detailed, plausible routes can be inferred from studies on related compounds. The biodegradation of the pyridine ring by soil bacteria is known to proceed via ring-opening mechanisms to yield aliphatic intermediates like glutarate and succinate (B1194679) semialdehydes, which then enter central metabolism. acs.org

For substituted pyridines, initial biotransformations often target the substituents. The metabolism of 2-chloro-4-nitroaniline (B86195) by Rhodococcus sp. provides a particularly relevant model, as it contains both chloro and nitro functionalities on an aromatic ring. mdpi.com The degradation is initiated by a flavin-dependent monooxygenase that removes the nitro group, followed by a dioxygenase that acts on the resulting aminophenol. mdpi.com

Based on these precedents, a hypothetical bacterial metabolic pathway for this compound could involve one or more of the following steps:

Denitration: An initial attack by a monooxygenase could replace the nitro group with a hydroxyl group.

Dechlorination: The chlorine atom could be removed either reductively or hydrolytically.

N-Oxide Reduction: The N-oxide can be reduced to the corresponding pyridine.

Ring Cleavage: Following initial modifications, the pyridine ring itself would be cleaved, likely by dioxygenases, leading to aliphatic intermediates that can be assimilated by the bacteria.

Investigating these pathways in model bacterial systems would be crucial for developing derivatives with desired metabolic stability or for designing them as hypoxia-activated prodrugs, where the N-oxide or nitro group is enzymatically reduced under low-oxygen conditions to release an active compound. acs.org

Materials Science Applications

The electronic properties of this compound, characterized by a combination of electron-donating (N-oxide) and electron-withdrawing (nitro, chloro) groups, make it an interesting candidate for research in materials science.

Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and optical communications. mdpi.com A key molecular design strategy for creating such materials is to connect strong electron-donating and electron-accepting groups through a π-conjugated system. Pyridine N-oxides, particularly 4-nitropyridine N-oxide (NPO) and its derivatives, are archetypal examples of this design. acs.orgnih.gov

In this scaffold, the N-oxide group acts as an electron donor, while the nitro group is a powerful electron acceptor. This "push-pull" configuration across the pyridine ring leads to a large molecular hyperpolarizability (β), a measure of the molecule's NLO response. acs.org While NPO itself is an efficient NLO material in solution, its most common crystalline form is centrosymmetric and therefore inactive for second-harmonic generation (SHG) in the solid state. acs.org

However, modifying the scaffold, for instance by adding a methyl group as in 3-methyl-4-nitropyridine (B157339) N-oxide (POM), can disrupt this symmetric packing and lead to bulk NLO activity. acs.orgacs.org this compound possesses the essential electronic features for NLO activity. The introduction of the chloro group at the 3-position further modifies the electronic distribution and steric profile of the molecule. Research into its crystallization behavior and the precise measurement of its hyperpolarizability would be necessary to determine its potential as a precursor for new NLO materials.

Table 2: Properties of Analogous Pyridine N-Oxides Studied for NLO Applications

| Compound | Molecular Dipole Moment (μ) | Key Feature for NLO | Solid-State Activity |

|---|---|---|---|

| 4-Nitropyridine N-oxide (NPO) | ~0.7 - 0.9 D acs.orgacs.org | Strong intramolecular charge transfer (N-oxide → NO₂) | Inactive (centrosymmetric crystal) acs.org |

| 3-Methyl-4-nitropyridine N-oxide (POM) | ~0.9 D acs.org | "Push-pull" system with disrupted symmetry | Active SHG material acs.org |

Compounds containing both nitro and N-oxide groups are known to be highly energetic. For example, 4-nitropyridine N-oxide is reported to decompose when heated, emitting toxic nitrogen oxides, and can form explosive mixtures with certain reducing agents. nih.govchemicalbook.com The thermal stability of such compounds is a critical parameter; N-oxides can facilitate thermal decomposition compared to their non-oxidized analogues. researchgate.net The combination of a nitro group, a chloro substituent, and an N-oxide on a pyridine ring suggests that this compound has significant potential as an energetic material or as a precursor for the synthesis of more complex energetic molecules. Detailed thermal analysis (e.g., DSC/TGA) and sensitivity tests would be required to characterize its energetic properties and determine its viability for such applications.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The current manufacturing processes for 4-chloro-3-nitropyridine (B21940) 1-oxide and related compounds often rely on classical oxidation and nitration reactions that can be resource-intensive and generate significant waste. google.comorgsyn.org Future research is increasingly focused on developing greener and more sustainable synthetic strategies.

Key areas for future investigation include:

Catalytic Oxidation: Moving away from stoichiometric peracids, research into catalytic oxidation methods using more environmentally benign oxidants like hydrogen peroxide is crucial. patsnap.com The development of robust catalysts, such as those based on phosphotungstic acid or methyltrioxorhenium (MTO), could lead to cleaner and more efficient processes. patsnap.comumich.edu A one-step reaction method that combines oxidation and nitration could also significantly shorten reaction times and reduce waste. google.com

Photocatalytic Methods: The use of visible-light photoredox catalysis represents a frontier in organic synthesis. researchgate.net Investigating the photocatalytic deoxygenation of the N-oxide group or other functional group interconversions could offer milder and more selective reaction pathways. nih.gov

Flow Chemistry: Transitioning from batch to continuous flow processing can offer significant advantages in terms of safety, scalability, and process control, particularly for nitration reactions which can be highly exothermic.

Exploration of Undiscovered Reactivity Patterns

The reactivity of 4-chloro-3-nitropyridine 1-oxide is dominated by the interplay of the chloro, nitro, and N-oxide functionalities. While its utility in nucleophilic aromatic substitution is well-established, there remains considerable scope for discovering new reactivity patterns. sciencemadness.org

Future research should aim to:

C-H Functionalization: Pyridine (B92270) N-oxides have been shown to be effective directing groups for C-H bond functionalization. researchgate.net Exploring the direct functionalization of the C-H bonds of the pyridine ring in this compound could provide more direct routes to complex derivatives, bypassing traditional multi-step sequences.

Radical Chemistry: Pyridine N-oxides can serve as precursors to oxygen-centered radicals. acs.orgresearchgate.net Investigating the generation and subsequent reactions of radicals derived from this compound could unlock novel transformations and applications in areas such as polymer chemistry and materials science.

Cycloaddition Reactions: The N-oxide moiety can participate in cycloaddition reactions. umich.edu A deeper investigation into the cycloaddition chemistry of this compound with various dipolarophiles could lead to the synthesis of novel heterocyclic scaffolds with interesting biological properties.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules, thereby guiding experimental design and accelerating discovery. For this compound, advanced computational modeling can provide invaluable insights.

Future efforts in this area should include:

DFT and MP2 Studies: Quantum chemical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), can be used to accurately model the molecular structure, electronic properties, and reactivity of this compound. nih.gov Such studies can elucidate the effects of the substituents on the geometry and electron distribution of the pyridine N-oxide ring, providing a rational basis for its observed reactivity.

Reaction Mechanism Elucidation: Computational modeling can be employed to investigate the transition states and reaction pathways of known and potential reactions of this compound. This can help in optimizing reaction conditions and in the predictive design of new reactions.

Predictive Toxicology: In silico methods can be used to predict the potential toxicity and other adverse effects of this compound and its derivatives, which is crucial for guiding the development of safer chemicals and pharmaceuticals.

Expansion of Applications in Emerging Fields

While this compound is a valuable intermediate in the synthesis of pharmaceuticals, its unique electronic and structural features suggest that its applications could be expanded into other emerging scientific and technological fields.

Promising areas for future applications include:

Materials Science: The electron-deficient nature of the pyridine ring and the potential for charge-transfer interactions make this compound an interesting candidate for the development of novel electronic materials. oup.com Its incorporation into covalent organic frameworks (COFs) or other polymeric structures could lead to materials with tailored electronic or catalytic properties. researchgate.net

Medicinal Chemistry: Beyond its role as a simple intermediate, the pyridine N-oxide scaffold itself is present in a number of bioactive compounds and drugs. nih.gov There is potential to explore derivatives of this compound as lead compounds in their own right, for example, as enzyme inhibitors or as probes for biological systems.

Organocatalysis: Chiral pyridine N-oxides have emerged as effective nucleophilic organocatalysts. acs.org The synthesis and evaluation of chiral derivatives of this compound could lead to the development of new catalysts for asymmetric synthesis.

Overcoming Synthetic and Characterization Challenges

Despite its utility, the synthesis and purification of this compound and its derivatives are not without their challenges. Addressing these issues is critical for making these compounds more accessible and for ensuring the reliability of research findings.

Key challenges to be addressed include:

Regioselectivity: The synthesis of substituted pyridines and their N-oxides often yields mixtures of isomers, which can be difficult to separate. organic-chemistry.orgntu.ac.uk Developing more regioselective synthetic methods for the introduction of the chloro and nitro groups onto the pyridine N-oxide core is a significant challenge that needs to be overcome.

Purification: The purification of polar, and sometimes thermally labile, nitropyridine derivatives can be challenging. Future research should focus on developing more efficient and scalable purification techniques, potentially moving away from traditional column chromatography towards methods like preparative HPLC or supercritical fluid chromatography.

Characterization: The unambiguous characterization of different isomers of substituted nitropyridine N-oxides requires a combination of spectroscopic techniques, including advanced 2D NMR experiments and single-crystal X-ray diffraction. Establishing a comprehensive database of spectroscopic data for these compounds would be a valuable resource for the scientific community.

The following table provides a summary of the key research directions and the associated challenges:

| Research Direction | Associated Challenges |

| Development of Novel and Sustainable Synthetic Routes | Achieving high selectivity with green oxidants, catalyst stability and reusability, process intensification for safety. |

| Exploration of Undiscovered Reactivity Patterns | Controlling selectivity in C-H functionalization, managing the high reactivity of radical intermediates, predicting outcomes of cycloaddition reactions. |

| Advanced Computational Modeling for Predictive Design | Accuracy of computational models for complex systems, correlation of theoretical predictions with experimental results, accessibility of high-performance computing resources. |

| Expansion of Applications in Emerging Fields | Designing molecules with desired material properties, identifying novel biological targets, developing efficient and modular syntheses of derivatives for screening. |

| Overcoming Synthetic and Characterization Challenges | Achieving high regioselectivity in multi-substituted systems, developing scalable and efficient purification methods, unambiguous identification of isomers. |

Q & A

Q. What are the common synthetic routes for preparing 4-chloro-3-nitropyridine 1-oxide, and how can reaction conditions be optimized for improved yield?

Methodological Answer:

- Synthesis via Nitration/Chlorination: A two-step approach involves nitration of 4-hydroxypyridine followed by chlorination. For example, nitration with HNO₃/H₂SO₄ yields 4-hydroxy-3-nitropyridine, which is then treated with PCl₅-POCl₃ to introduce the chloro group .

- Optimization Strategies:

- Yield Challenges: Reported yields range from 26%–50% due to competing side reactions (e.g., over-nitration or hydrolysis). Recrystallization in acetone improves purity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

Methodological Answer:

- NMR Spectroscopy:

- IR Spectroscopy:

- Mass Spectrometry:

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data when distinguishing this compound from its structural isomers (e.g., 2-chloro-5-nitropyridine 1-oxide)?

Methodological Answer:

Q. What strategies are recommended for analyzing the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Degradation Studies:

- pH Stability: Incubate the compound in buffered solutions (pH 2–12) at 25°C. Monitor decomposition via HPLC. Nitro groups degrade rapidly under alkaline conditions (pH >10) .

- Thermal Stability: Use TGA/DSC to identify decomposition temperatures. For this compound, decomposition typically occurs >200°C .

- Light Sensitivity: Conduct photostability tests under UV-Vis light (ICH Q1B guidelines). Nitroaromatics often form radicals upon irradiation, leading to discoloration .

Q. How can reaction mechanisms involving this compound as a precursor in cross-coupling reactions (e.g., Suzuki-Miyaura) be elucidated?

Methodological Answer:

- Mechanistic Probes:

- Computational Analysis:

Q. What experimental approaches mitigate byproduct formation during the synthesis of this compound derivatives (e.g., 4-ethoxy-3-nitropyridine)?

Methodological Answer:

- Byproduct Identification:

- Mitigation Strategies:

- Controlled Reaction Times: Limit nitration to 2–4 hours to prevent over-nitration .

- Protecting Groups: Temporarily protect reactive sites (e.g., using acetyl groups) during functionalization steps .

- Catalytic Optimization: Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in substitution reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products